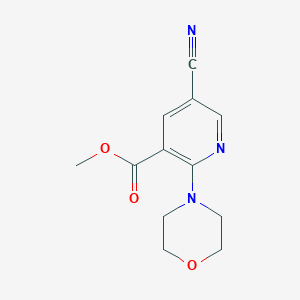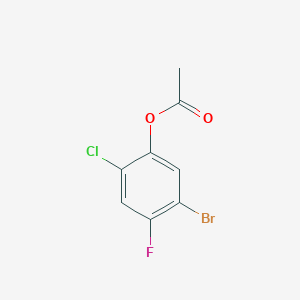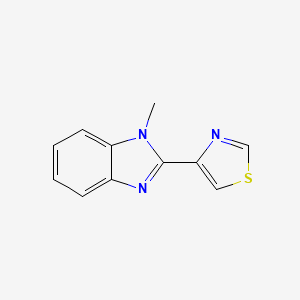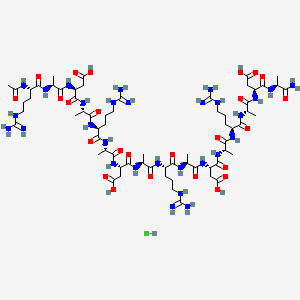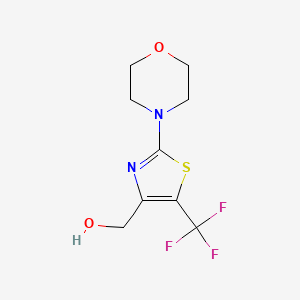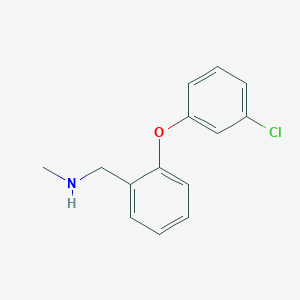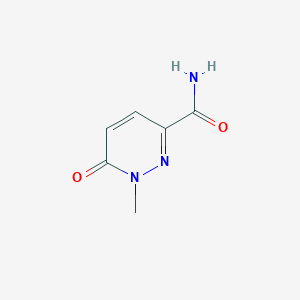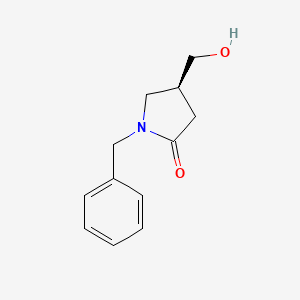
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones It is characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxymethyl group attached to the fourth carbon of the pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts, solvents, and temperature control to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for cost-effectiveness and scalability, with considerations for the availability of raw materials, reaction efficiency, and waste management .
化学反応の分析
Types of Reactions
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce a hydroxyl group. Substitution reactions can result in the formation of various benzyl derivatives .
科学的研究の応用
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
作用機序
The mechanism of action of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The hydroxymethyl and benzyl groups play crucial roles in binding to the active site of the enzyme, thereby modulating its activity. The exact pathways involved may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Some compounds similar to (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one include:
- (S)-4-Isobutyl-pyrrolidin-2-one
- (S)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate
- (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a benzyl group and a hydroxymethyl group attached to the pyrrolidinone ring. This specific structure imparts distinct chemical properties and reactivity, making it valuable for various specialized applications in research and industry .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
(4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-9-11-6-12(15)13(8-11)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 |
InChIキー |
KJNWTBGLUKBKME-NSHDSACASA-N |
異性体SMILES |
C1[C@@H](CN(C1=O)CC2=CC=CC=C2)CO |
正規SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



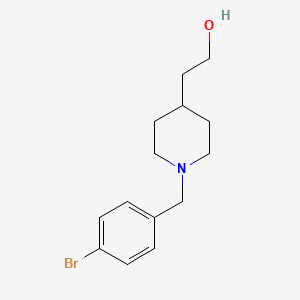
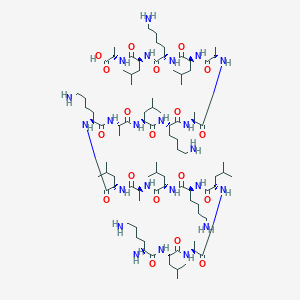
![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
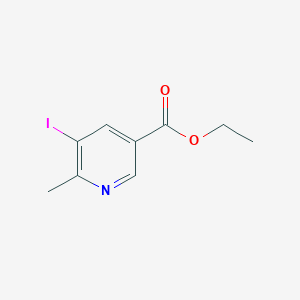
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13923947.png)
